(R)-Oxiracetam

Description

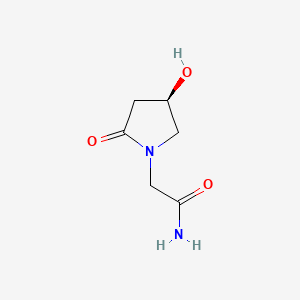

Structure

3D Structure

Properties

IUPAC Name |

2-[(4R)-4-hydroxy-2-oxopyrrolidin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h4,9H,1-3H2,(H2,7,10)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLAQQPQKRMGSS-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN(C1=O)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218414 | |

| Record name | 1-Pyrrolidineacetamide, 4-hydroxy-2-oxo-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68252-28-8 | |

| Record name | (4R)-4-Hydroxy-2-oxo-1-pyrrolidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68252-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidineacetamide, 4-hydroxy-2-oxo-, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068252288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidineacetamide, 4-hydroxy-2-oxo-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4R)-4-hydroxy-2-oxopyrrolidin-1-yl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Stereospecific Characterization of (R)-Oxiracetam

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Oxiracetam, the dextrorotatory enantiomer of the nootropic agent oxiracetam, is a compound of interest in neuropharmacology. While its counterpart, (S)-oxiracetam, is generally considered the more biologically active enantiomer, the complete characterization of both stereoisomers is crucial for a comprehensive understanding of their pharmacological profiles and for regulatory purposes. This technical guide provides a detailed overview of the stereoselective synthesis and stereospecific characterization of this compound. It includes established experimental protocols for synthesis via chiral resolution, and for analytical characterization using High-Performance Liquid Chromatography (HPLC), polarimetry, and Nuclear Magnetic Resonance (NMR) spectroscopy. Quantitative data are summarized in structured tables, and key experimental workflows and pathways are visualized using Graphviz diagrams to facilitate comprehension and application in a research and development setting.

Introduction

Oxiracetam, chemically known as (RS)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide, is a cyclic derivative of γ-aminobutyric acid (GABA) and a member of the racetam family of nootropic drugs.[1] First synthesized in 1974, it is a racemic mixture of (R)- and (S)-enantiomers.[1] The presence of a chiral center at the 4th position of the pyrrolidone ring gives rise to these two stereoisomers. Research suggests that the pharmacological activity of oxiracetam is stereoselective, with the (S)-enantiomer being the primary contributor to its cognitive-enhancing effects.[1] However, a thorough understanding of the synthesis, purification, and characterization of the (R)-enantiomer is essential for enantiomeric purity assessment, pharmacokinetic studies, and to fully delineate the pharmacological and toxicological profile of each isomer.

This guide focuses specifically on this compound, providing detailed methodologies for its preparation and stereospecific analysis.

Synthesis of this compound

The preparation of enantiomerically pure this compound can be approached through two primary strategies: stereoselective synthesis from a chiral precursor or resolution of the racemic mixture.

Chiral Resolution of Racemic Oxiracetam

A highly effective method for obtaining both enantiomers of oxiracetam is through the chiral resolution of the racemate by cocrystallization with an inorganic salt.[2][3]

This method relies on the reaction of racemic oxiracetam with magnesium chloride (MgCl₂) in 70% ethanol. This process leads to spontaneous chiral resolution through the formation of a conglomerate, which is a mechanical mixture of crystals of the pure enantiomers complexed with the salt: (S)-Oxiracetam·MgCl₂·5H₂O and this compound·MgCl₂·5H₂O.[2][3] These diastereomeric crystalline complexes have different physical properties, which can be exploited for their separation.

-

Preparation of the Racemic Mixture: A stoichiometric mixture of racemic oxiracetam and MgCl₂ is prepared.

-

Slurry Formation: The mixture is slurried in 70% ethanol in water.[4]

-

Equilibration: The slurry is stirred at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 48 hours) to reach thermodynamic equilibrium. Seeding with pre-existing crystals of the desired enantiomer complex can facilitate the process.

-

Separation: The crystalline conglomerate is separated from the mother liquor by filtration.

-

Isolation of Enantiomers: The individual diastereomeric crystalline complexes, this compound·MgCl₂·5H₂O and (S)-Oxiracetam·MgCl₂·5H₂O, can be separated by preferential crystallization (entrainment), a technique where a supersaturated solution of the racemate is seeded with crystals of one of the desired enantiomers, leading to the crystallization of that enantiomer in excess.

-

Liberation of the Free Enantiomer: The this compound is recovered from its magnesium chloride cocrystal by dissolving the complex in a suitable solvent and employing techniques such as ion-exchange chromatography to remove the inorganic salt, followed by crystallization of the pure this compound.

Stereoselective Synthesis from a Chiral Pool

An alternative strategy involves the synthesis of this compound from a readily available, enantiomerically pure starting material (a chiral pool). A plausible precursor for this compound is (R)-4-amino-3-hydroxybutyric acid ((R)-GABOB).

(R)-GABOB can be synthesized from D-arabinose or L-ascorbic acid. A documented route involves the conversion of potassium D-erythronate, derived from D-arabinose, into the methyl ester of 2,4-dibromo-2,4-dideoxy-D-threonic acid.[5] This intermediate can then be converted to (R)-GABOB through a series of steps including selective hydrogenolysis, azide displacement, and reduction.[5]

The conversion of (R)-GABOB to this compound follows a general synthetic pathway for oxiracetam, which involves the following key steps, adapted for the specific enantiomer:[3]

-

Protection of the Hydroxyl Group: The hydroxyl group of (R)-GABOB is protected, for example, by silylation using an agent like bistrimethylsilyl amine.[3]

-

Cyclization: The protected amino acid undergoes thermal cyclization to form the corresponding 4-(protected-hydroxy)-2-pyrrolidinone.[3]

-

Alkylation: The pyrrolidinone nitrogen is alkylated with an acetamide precursor, such as ethyl bromoacetate.[3]

-

Deprotection: The hydroxyl protecting group is removed under acidic conditions.[3]

-

Ammonolysis: The ester group on the side chain is converted to the primary amide by reaction with ammonia (e.g., in methanol) to yield this compound.[3]

This stereoselective route ensures that the chirality of the starting material is transferred to the final product.

Stereospecific Characterization of this compound

The confirmation of the enantiomeric purity and identity of this compound requires stereospecific analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a definitive method for separating and quantifying enantiomers.

A validated method for the enantioselective determination of oxiracetam enantiomers is as follows:[6]

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: Chiralpak ID column (250 mm × 4.6 mm, 5 µm).[6]

-

Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid in a ratio of 78:22:0.1 (v/v/v).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV detection at a wavelength of 214 nm.[6]

-

Sample Preparation: The this compound sample is dissolved in the mobile phase or a compatible solvent. For biological matrices, a protein precipitation step with methanol followed by centrifugation is typically employed.[6]

Under these conditions, baseline resolution of the (R)- and (S)-oxiracetam enantiomers is achieved. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution, which is an inherent property of enantiomers.

-

Instrumentation: A calibrated polarimeter, typically using the sodium D-line (589 nm) as the light source.[7]

-

Sample Preparation: A precise concentration of this compound is prepared in a suitable solvent, typically water. A common concentration is 1.00 g/100 mL (c = 1.00 in water).

-

Measurement: The solution is placed in a polarimeter cell of a known path length (e.g., 1 decimeter). The observed rotation (α) is measured at a controlled temperature (e.g., 20 °C).[7]

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in conjunction with chiral auxiliaries, can be used to determine enantiomeric purity.

Enantiomers are indistinguishable in a standard NMR spectrum. However, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers can form diastereomeric complexes or derivatives, which are NMR-distinguishable.[8] This results in the splitting of signals for the protons of the enantiomers, allowing for their quantification.

-

Sample Preparation: A known amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Addition of CSA: An enantiomerically pure chiral solvating agent is added to the NMR tube. The choice of CSA and its stoichiometry relative to the analyte are critical and often require optimization.

-

Data Acquisition: ¹H NMR spectra are acquired.

-

Analysis: The signals corresponding to the (R)- and (S)-enantiomers will appear at different chemical shifts. The enantiomeric excess is determined by integrating the corresponding signals.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (R)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide | - |

| Molecular Formula | C₆H₁₀N₂O₃ | [1] |

| Molecular Weight | 158.16 g/mol | [1] |

| Melting Point | 135-136 °C | - |

| Specific Rotation [α]D | +36.2° (c = 1.00 in water) | - |

Table 2: Chiral HPLC Method Validation Parameters for Oxiracetam Enantiomers

| Parameter | This compound | (S)-Oxiracetam | Reference |

| Linearity Range | 0.50-100 µg/mL | 0.50-100 µg/mL | [6] |

| Intra-day Precision (RSD%) | 0.78-13.61 | 0.74-8.92 | [6] |

| Inter-day Precision (RSD%) | 0.78-13.61 | 0.74-8.92 | [6] |

| Accuracy (Relative Error %) | -4.74 to 10.48 | -0.19 to 11.48 | [6] |

Visualizations

Synthesis and Characterization Workflows

Caption: Workflow for the synthesis of this compound via chiral resolution and its subsequent stereospecific characterization.

Proposed Mechanism of Action of Oxiracetam

Caption: Proposed signaling pathways for the nootropic effects of oxiracetam.

Conclusion

This technical guide has outlined robust and validated methods for the synthesis and stereospecific characterization of this compound. The chiral resolution of racemic oxiracetam via cocrystallization with magnesium chloride presents a practical approach for obtaining the (R)-enantiomer. Furthermore, well-established analytical techniques, particularly chiral HPLC, provide reliable means for determining its enantiomeric purity. The provided experimental protocols, data tables, and visualizations serve as a comprehensive resource for researchers and professionals in the field of drug development, facilitating further investigation into the distinct properties and potential applications of this compound. A complete understanding of both enantiomers is paramount for the development of safe and effective chiral drugs.

References

- 1. Item - Chiral Resolution of RS-Oxiracetam upon Cocrystallization with Pharmaceutically Acceptable Inorganic Salts - figshare - Figshare [figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. cris.unibo.it [cris.unibo.it]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 8. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Oxiracetam: A Comprehensive Pharmacological and Toxicological Profile

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxiracetam, a nootropic agent of the racetam class, is a synthetic derivative of the neurotransmitter gamma-aminobutyric acid (GABA). It exists as a racemic mixture of two enantiomers: (S)-Oxiracetam and (R)-Oxiracetam. Preclinical and clinical investigations have primarily focused on the racemic mixture and, more recently, the (S)-enantiomer, which is largely considered the pharmacologically active component responsible for the cognitive-enhancing effects. This technical guide provides a detailed pharmacological and toxicological profile of the (R)-enantiomer of Oxiracetam, drawing comparisons with its counterpart and the racemic mixture to offer a comprehensive understanding for research and development professionals. While data specifically on this compound is limited, this document synthesizes the available information to delineate its known properties and highlight areas for future investigation.

Introduction

Oxiracetam ((RS)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide) was first synthesized in the 1970s and has since been investigated for its potential to improve cognitive functions such as memory and learning.[1] Like other racetams, its mechanism of action is not fully elucidated but is believed to involve the modulation of neurotransmitter systems and enhancement of neuronal plasticity.[2] Oxiracetam possesses a chiral center at the 4-position of the pyrrolidone ring, leading to the existence of (S) and (R) enantiomers.[3] Emerging research has indicated that the pharmacological activity of oxiracetam is stereoselective, with the (S)-enantiomer demonstrating greater efficacy in preclinical models of cognitive impairment.[4][5] This guide focuses on the pharmacological and toxicological characteristics of this compound, providing a critical analysis of its profile in the context of the broader research on oxiracetam.

Pharmacology

Mechanism of Action

The precise mechanism of action for this compound remains largely uncharacterized, as most studies have not differentiated between the enantiomers or have focused on the racemate or the (S)-form. The generally accepted mechanisms for racemic oxiracetam, likely attributable to the (S)-enantiomer, include:

-

Modulation of Neurotransmitter Systems: Oxiracetam is known to enhance the release of acetylcholine and glutamate, two key neurotransmitters involved in learning and memory.[2][6] It is believed to act as a positive allosteric modulator of AMPA receptors, which mediate fast synaptic transmission in the central nervous system.[1][2]

-

Enhancement of Synaptic Plasticity: By modulating AMPA receptors, oxiracetam is thought to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1]

-

Increased Brain Energy Metabolism: Studies have shown that oxiracetam can increase the synthesis of ATP, the primary energy currency of cells, suggesting it may improve neuronal efficiency.[2]

A study investigating the effects of the individual enantiomers in a rat model of chronic cerebral hypoperfusion found that (S)-Oxiracetam, but not this compound, was effective in alleviating spatial learning and memory impairments.[5] This suggests that the cognitive-enhancing effects of racemic oxiracetam are primarily, if not exclusively, due to the (S)-enantiomer.

Figure 1: Proposed signaling pathway of (S)-Oxiracetam's nootropic action.

Pharmacodynamics

Pharmacokinetics

Pharmacokinetic studies have been conducted on both enantiomers of oxiracetam in rats and dogs, providing valuable comparative data.

Table 1: Comparative Pharmacokinetic Parameters of (R)- and (S)-Oxiracetam in Rats and Dogs

| Parameter | Species | This compound | (S)-Oxiracetam | Racemic Oxiracetam | Citation |

| Cmax (µg/mL) | Rat (200 mg/kg, oral) | Lower than (S)-enantiomer | 21.3 ± 5.0 | 13.2 ± 4.2 (for S-form) | [7] |

| Tmax (h) | Rat (200 mg/kg, oral) | ~2 | ~2 | ~2 | [7] |

| AUC0-t (µg·h/mL) | Rat (200 mg/kg, oral) | Lower than (S)-enantiomer | 96.7 ± 15.5 | 50.1 ± 16.3 (for S-form) | [7] |

| Cl/f | Rat (oral) | Higher than (S)-enantiomer | Lower than racemate | - | [7] |

| Stereoselective Disposition | Dog (oral) | No | No | - | [8] |

| Chiral Inversion | Dog (oral) | Not Observed | Not Observed | - | [8] |

Note: Data for racemic oxiracetam often refers to the measurement of one of the enantiomers within the mixture.

These studies indicate that while the time to reach maximum plasma concentration (Tmax) is similar for both enantiomers, the overall exposure (AUC) and peak concentration (Cmax) of (S)-Oxiracetam are significantly higher than those of this compound in rats.[7][9] This suggests stereoselective absorption or first-pass metabolism favoring the (S)-enantiomer in this species. In contrast, the disposition of the two enantiomers was not found to be stereoselective in beagle dogs.[8] Importantly, no chiral inversion (conversion of one enantiomer to the other) was observed in dogs.[8]

Toxicology

Comprehensive toxicological studies specifically on this compound are scarce. The available data is primarily from studies on the racemic mixture and, to a lesser extent, the (S)-enantiomer.

Acute and Chronic Toxicity

Studies on racemic oxiracetam suggest it is well-tolerated, even at high doses over extended periods.[10] In a comparative study in dogs, both racemic oxiracetam and (S)-Oxiracetam were investigated for acute and 13-week repeated oral dosing toxicity.[11][12] The main sign of toxicity observed was loose stools in both the acute and repeated-dose studies.[11][12]

Table 2: Toxicological Profile of Oxiracetam and (S)-Oxiracetam in Dogs

| Study Type | Species | Compound | Key Findings | NOAEL | Citation |

| Acute & 13-Week Oral | Dog | Oxiracetam & (S)-Oxiracetam | Main toxicity: Loose stools | 100 mg/kg | [11][12] |

The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 100 mg/kg for both racemic oxiracetam and (S)-Oxiracetam in dogs.[11][12]

Genotoxicity and Carcinogenicity

There is no readily available information on the genotoxic or carcinogenic potential of this compound.

Reproductive and Developmental Toxicity

Information regarding the reproductive and developmental toxicity of this compound is not available in the current literature.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments cited in the context of oxiracetam enantiomer research.

Pharmacokinetic Analysis in Rats

This protocol provides a general workflow for determining the pharmacokinetic profile of oxiracetam enantiomers in rats.

Figure 2: Experimental workflow for pharmacokinetic studies in rats.

-

Animal Model: Male Sprague-Dawley rats are typically used.[9]

-

Drug Administration: this compound or (S)-Oxiracetam is administered orally via gavage at a specified dose (e.g., 200 mg/kg).[9]

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) from the orbital venous plexus into heparinized tubes.[9]

-

Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Sample Preparation: Plasma samples are prepared for analysis, often involving protein precipitation with a solvent like methanol.[8]

-

Chromatographic Analysis: The concentrations of (R)- and (S)-Oxiracetam in the plasma samples are determined using a validated enantioselective high-performance liquid chromatography (HPLC) method with a chiral column (e.g., Chiralpak ID).[7][8]

-

Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Assessment of Cognitive Function (Morris Water Maze)

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

-

Procedure:

-

Acquisition Phase: Rats are trained over several days to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) is recorded.

-

Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

-

-

Drug Treatment: Animals are treated with this compound, (S)-Oxiracetam, or vehicle control prior to or during the training period.[4]

Conclusion

The available scientific literature strongly indicates that the pharmacological activity of oxiracetam resides primarily in the (S)-enantiomer. Studies comparing the two enantiomers have consistently shown that this compound is significantly less active, or inactive, in preclinical models of cognitive enhancement.[4][5] While pharmacokinetic profiles show some species-specific differences in stereoselectivity, the lack of intrinsic pharmacological activity of the (R)-form is a consistent finding.

From a toxicological perspective, the data on racemic oxiracetam and (S)-Oxiracetam suggest a favorable safety profile, with a high NOAEL in dogs.[11][12] The specific toxicity of this compound has not been independently established but is presumed to be low given the overall safety of the racemate.

For drug development professionals, this information is critical. The development of single-enantiomer drugs is a common strategy to improve the therapeutic index by eliminating inactive or potentially harmful enantiomers. In the case of oxiracetam, the evidence strongly supports the development of (S)-Oxiracetam as a single-enantiomer product. Further research into the specific molecular interactions and a complete toxicological profile of this compound would be beneficial for a more complete understanding of this compound, although its potential as a therapeutic agent appears limited. This guide provides a foundational understanding for researchers and scientists, highlighting the current state of knowledge and underscoring the need for further targeted research to fully elucidate the profile of this compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. What is the mechanism of Oxiracetam? [synapse.patsnap.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is Oxiracetam used for? [synapse.patsnap.com]

- 7. Comparative pharmacokinetic studies of racemic oxiracetam and its pure enantiomers after oral administration in rats by a stereoselective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantioselective HPLC determination of oxiracetam enantiomers and application to a pharmacokinetic study in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Oxiracetam [medbox.iiab.me]

- 11. Comparative toxicity and toxicokinetic studies of oxiracetam and (S)-oxiracetam in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

(R)-Oxiracetam: An Investigation into its Neurobiological Role and Stereoselective Activity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxiracetam, a nootropic agent of the racetam family, has been investigated for its potential cognitive-enhancing and neuroprotective effects. As a chiral molecule, it exists in two enantiomeric forms: (R)-Oxiracetam and (S)-Oxiracetam. While the racemic mixture has been the subject of numerous studies, emerging evidence highlights a significant stereoselectivity in its pharmacological action. This technical guide focuses on the neurobiological role of this compound, primarily through a comparative analysis with its more active counterpart, (S)-Oxiracetam, and the racemic mixture. The available data strongly suggest that the neurobiological activity of oxiracetam is predominantly associated with the (S)-enantiomer, with this compound demonstrating minimal to no significant effects in preclinical models of cognitive impairment and neuroprotection. This document compiles and presents the current understanding of this compound's pharmacology, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Introduction to Oxiracetam and Stereoisomerism

Oxiracetam is a synthetic derivative of the neurotransmitter gamma-aminobutyric acid (GABA), though it does not act on GABA receptors. It is structurally similar to piracetam and is classified as a nootropic, a class of compounds intended to improve cognitive function. The presence of a chiral center in its molecular structure gives rise to two stereoisomers, (R)- and (S)-Oxiracetam, which are non-superimposable mirror images of each other. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties, with one enantiomer often being more potent or responsible for the therapeutic effects, while the other may be less active, inactive, or even contribute to adverse effects. In the case of oxiracetam, research increasingly points to the (S)-enantiomer as the primary active form.[1][2][3]

Comparative Neuropharmacology of Oxiracetam Enantiomers

The predominant neurobiological effects of racemic oxiracetam are attributed to the modulation of neurotransmitter systems, enhancement of synaptic plasticity, and neuroprotection.[4] However, studies dissecting the individual contributions of each enantiomer have revealed a stark contrast in their activities.

Cognitive Function in Preclinical Models

The Morris water maze, a widely used behavioral assay to assess spatial learning and memory in rodents, has been instrumental in differentiating the effects of the oxiracetam enantiomers. In a key study utilizing a rat model of chronic cerebral hypoperfusion-induced cognitive impairment, (S)-Oxiracetam demonstrated a significant improvement in spatial memory, whereas this compound showed no significant effect compared to the vehicle-treated group.[2]

Table 1: Comparative Effects of Oxiracetam Enantiomers on Spatial Memory in the Morris Water Maze

| Treatment Group | Dose (mg/kg) | Escape Latency (s) on Day 5 (Mean ± SEM) | Platform Crossings in Probe Trial (Mean ± SEM) |

| Sham | - | ~20 | ~4.5 |

| Model (Vehicle) | - | ~45 | ~2.0 |

| This compound | 200 | No significant change from model | No significant change from model |

| (S)-Oxiracetam | 100 | ~30 | ~3.5 |

| (S)-Oxiracetam | 200 | ~28 | ~4.0 |

| Racemic Oxiracetam | 400 | ~32 | ~3.8 |

*p < 0.05 compared to the model group. Data adapted from a study on chronic cerebral hypoperfusion in rats.[5]

Cerebral Blood Flow

Cerebral blood flow is crucial for maintaining neuronal health and cognitive function. In the same model of chronic cerebral hypoperfusion, (S)-Oxiracetam was found to significantly increase cerebral blood flow. In contrast, this compound did not produce any significant changes in cerebral blood flow compared to the vehicle-treated group.[1][6]

Table 2: Comparative Effects of Oxiracetam Enantiomers on Cerebral Blood Flow

| Treatment Group | Dose (mg/kg) | Change in Cerebral Blood Flow (%) vs. Model (Mean ± SEM) |

| Model (Vehicle) | - | 0 |

| This compound | 200 | No significant change |

| (S)-Oxiracetam | 100 | ~+20 |

| (S)-Oxiracetam | 200 | ~+18 |

| Racemic Oxiracetam | 400 | ~+19* |

*p < 0.05 compared to the model group. Data adapted from a study on chronic cerebral hypoperfusion in rats.[6]

Astrocyte Activation

Astrocytes are glial cells that play a critical role in brain homeostasis and the response to injury. Chronic cerebral hypoperfusion leads to astrocyte activation, which can be both beneficial and detrimental. Studies have shown that (S)-Oxiracetam, but not this compound, can inhibit the activation of astrocytes in the hippocampus of rats with chronic cerebral hypoperfusion.[2]

Table 3: Comparative Effects of Oxiracetam Enantiomers on Astrocyte Activation

| Treatment Group | Dose (mg/kg) | GFAP-Positive Astrocytes (cells/field) in Hippocampus (Mean ± SEM) |

| Sham | - | ~20 |

| Model (Vehicle) | - | ~70 |

| This compound | 200 | No significant change from model |

| (S)-Oxiracetam | 100 | ~45 |

| (S)-Oxiracetam | 200 | ~40 |

| Racemic Oxiracetam | 400 | ~48* |

*p < 0.05 compared to the model group. GFAP (Glial Fibrillary Acidic Protein) is a marker for activated astrocytes. Data adapted from a study on chronic cerebral hypoperfusion in rats.[2]

Pharmacokinetics of this compound

Pharmacokinetic studies in rats have been conducted to compare the profiles of the individual enantiomers and the racemic mixture. These studies indicate that while the two enantiomers have similar absorption profiles, there are differences in their overall exposure. Notably, there is minimal chiral inversion, meaning this compound does not significantly convert to (S)-Oxiracetam in the body, and vice versa.[3]

Table 4: Comparative Pharmacokinetic Parameters of Oxiracetam Enantiomers in Rats after Oral Administration

| Parameter | This compound (200 mg/kg) | (S)-Oxiracetam (200 mg/kg) | Racemic Oxiracetam (400 mg/kg) - (S)-enantiomer measured |

| Cmax (µg/mL) | ~15 | ~21 | ~13 |

| Tmax (h) | ~2 | ~2 | ~2 |

| AUC0-t (µg·h/mL) | ~60 | ~97 | ~50 |

| CL/F (L/h/kg) | ~3.3 | ~2.1 | ~4.0 |

Data adapted from comparative pharmacokinetic studies in rats.[4]

Signaling Pathways and Mechanisms of Action (of the Active Enantiomer)

While this compound appears to be biologically inert in the contexts studied, the mechanisms of the active (S)-enantiomer and the racemic mixture provide a framework for understanding the stereoselective nature of the drug's action. The cognitive-enhancing effects of oxiracetam are thought to be mediated through several pathways, including the potentiation of glutamatergic neurotransmission via AMPA receptors and the modulation of cholinergic systems.[1][4] Recent studies also suggest the involvement of the PI3K/Akt signaling pathway in the neuroprotective effects of (S)-Oxiracetam.[7]

References

- 1. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Periorbital Placement of a Laser Doppler Probe for Cerebral Blood Flow Monitoring Prior to Middle Cerebral Artery Occlusion in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Evaluation of Cerebral Blood Flow Autoregulation in the Rat Using Laser Doppler Flowmetry [jove.com]

- 6. Immunohistochemical staining for glial fibrillary acidic protein (GFAP) after deafferentation or ischemic infarction in rat visual system: features of reactive and damaged astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morris water maze - Scholarpedia [scholarpedia.org]

(R)-Oxiracetam's Interaction with AMPA and NMDA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Oxiracetam, one of the enantiomers of the nootropic agent oxiracetam, is primarily understood through the lens of its racemic parent compound and its more pharmacologically prominent sibling, (S)-oxiracetam. While research indicates that (S)-oxiracetam may be the more active component in cognitive enhancement, a comprehensive understanding of this compound's specific interactions with critical neurotransmitter receptors is essential for a complete pharmacological profile. This technical guide synthesizes the available data on oxiracetam's engagement with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors, detailing the experimental methodologies used to elucidate these interactions and visualizing the associated signaling pathways. It is important to note that specific quantitative data for the (R)-enantiomer is limited, and much of the following information is extrapolated from studies on racemic oxiracetam.

Interaction with AMPA Receptors

Oxiracetam is broadly classified as a positive allosteric modulator (PAM) of AMPA receptors.[1][2][3] This modulation is believed to be a key mechanism behind its nootropic effects, as AMPA receptors are critical for fast synaptic transmission and synaptic plasticity in the central nervous system.[1][3] The interaction of oxiracetam with AMPA receptors leads to an enhancement of synaptic plasticity, which is fundamental for learning and memory processes.[1][3]

Quantitative Data on Oxiracetam's AMPA Receptor Modulation

| Parameter | Compound | Value | Experimental System | Reference |

| Effect on AMPA-stimulated Ca2+ influx | Oxiracetam (racemic) | Enhanced efficacy of AMPA | Primary cultures of cerebellar granule cells | [4] |

| Effect on [3H]AMPA binding | Oxiracetam (racemic) | Increased maximal density of binding sites | Synaptic membranes from rat cerebral cortex | [4] |

| Potentiation of AMPA currents | Aniracetam (related racetam) | Increased peak amplitude and reduced decay rate | Electrophysiological studies | [4] |

Experimental Protocols for Assessing AMPA Receptor Interaction

This technique is employed to determine the binding affinity of a compound to a receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the AMPA receptor.

-

Materials:

-

Synaptic membrane preparations from a relevant brain region (e.g., rat cerebral cortex).

-

[3H]AMPA (radioligand).

-

This compound at various concentrations.

-

Incubation buffer, glass fiber filters, scintillation fluid, and a scintillation counter.

-

-

Procedure:

-

Synaptic membranes are incubated with a fixed concentration of [3H]AMPA and varying concentrations of this compound.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity trapped on the filters, representing the bound [3H]AMPA, is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known AMPA receptor ligand.

-

The concentration of this compound that inhibits 50% of the specific binding of [3H]AMPA (IC50) is calculated and converted to the Ki value.

-

This method is used to measure the potentiation of AMPA receptor-mediated currents.

-

Objective: To quantify the effect of this compound on the amplitude and kinetics of AMPA-evoked currents in neurons.

-

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons) or brain slices.

-

Patch-clamp rig with amplifier and data acquisition system.

-

Pipettes filled with internal solution.

-

External solution containing AMPA and this compound.

-

-

Procedure:

-

A neuron is patched with a glass micropipette to gain electrical access to the cell's interior.

-

The neuron is voltage-clamped at a holding potential where NMDA receptors are largely inactive (e.g., -70 mV).

-

AMPA is applied to the neuron to evoke an inward current.

-

This compound is co-applied with AMPA, and the resulting current is compared to the current evoked by AMPA alone.

-

Changes in the peak amplitude and decay kinetics of the current are analyzed to determine the modulatory effect of this compound.

-

Interaction with NMDA Receptors

The interaction of oxiracetam with NMDA receptors is less direct compared to its effects on AMPA receptors. Evidence suggests that oxiracetam does not directly bind to or potentiate NMDA receptor currents in the same way it does for AMPA receptors.[4] Instead, its influence appears to be more modulatory and often observed in the context of preventing NMDA receptor antagonist-induced cognitive deficits.

Quantitative Data on Oxiracetam's NMDA Receptor Modulation

Direct binding affinity (Ki) or potentiation data for this compound at NMDA receptors is not available. Studies have focused on the functional outcomes of oxiracetam treatment in the presence of NMDA receptor antagonists.

| Parameter | Compound | Effect | Experimental Model | Reference |

| Effect on NMDA-stimulated Ca2+ influx | Oxiracetam (racemic) | No change | Primary cultures of cerebellar granule cells | [4] |

| Prevention of NMDA antagonist effects | Oxiracetam (racemic) | Prevents amnesia caused by NMDA receptor blockade | Passive avoidance test in rats |

Experimental Protocols for Assessing NMDA Receptor Interaction

Behavioral tests are crucial for understanding the functional consequences of a drug's interaction with neurotransmitter systems.

-

Objective: To determine if this compound can reverse cognitive deficits induced by an NMDA receptor antagonist.

-

Model: Passive Avoidance Test

-

Materials:

-

Passive avoidance apparatus (a two-chamber box with a light and a dark compartment).

-

Rodents (rats or mice).

-

NMDA receptor antagonist (e.g., MK-801).

-

This compound.

-

-

Procedure:

-

Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.

-

Treatment: Immediately after the acquisition trial, the animal is administered the NMDA receptor antagonist, followed by this compound.

-

Retention Trial: 24 hours later, the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured.

-

Analysis: An increased latency to enter the dark compartment in the this compound treated group compared to the antagonist-only group suggests a reversal of the memory deficit.

-

LTP is a form of synaptic plasticity that is often dependent on NMDA receptor activation.

-

Objective: To assess if this compound modulates NMDA receptor-dependent LTP.

-

Materials:

-

Hippocampal brain slices.

-

Electrophysiology setup for field potential recordings.

-

High-frequency stimulation (HFS) protocol to induce LTP.

-

This compound.

-

-

Procedure:

-

A baseline synaptic response is recorded in the CA1 region of the hippocampus by stimulating the Schaffer collateral pathway.

-

LTP is induced using an HFS protocol.

-

The potentiation of the synaptic response is monitored for at least 60 minutes.

-

The experiment is repeated in the presence of this compound to determine if it alters the magnitude or duration of LTP.

-

Discussion and Future Directions

The available evidence strongly suggests that oxiracetam's mechanism of action is primarily centered on the positive allosteric modulation of AMPA receptors. This leads to an enhancement of glutamatergic neurotransmission and is a plausible explanation for its observed nootropic effects. The interaction with NMDA receptors appears to be indirect, possibly by mitigating the downstream consequences of NMDA receptor hypofunction.

A significant gap in the literature is the lack of specific research on the (R)-enantiomer of oxiracetam. One study has indicated that (S)-oxiracetam is the more active enantiomer in a model of cognitive impairment. This raises the question of whether this compound is pharmacologically inert or possesses a different, more subtle profile of activity.

Future research should focus on:

-

Enantiomer-specific studies: Conducting radioligand binding assays and electrophysiological experiments specifically with this compound to determine its binding affinity and modulatory effects on AMPA and NMDA receptors.

-

In vivo behavioral studies: Comparing the cognitive-enhancing effects of (R)- and (S)-oxiracetam in various learning and memory paradigms.

-

Structural biology: Elucidating the precise binding site of oxiracetam enantiomers on the AMPA receptor complex to understand the structural basis of their modulatory activity.

A thorough characterization of this compound is necessary to fully comprehend the pharmacology of this widely used nootropic agent and to potentially develop more targeted and effective cognitive enhancers.

References

- 1. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 2. biorxiv.org [biorxiv.org]

- 3. What is the mechanism of Oxiracetam? [synapse.patsnap.com]

- 4. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoselective Modulation of the Cholinergic System by Oxiracetam Enantiomers

Executive Summary

Oxiracetam, a nootropic agent of the racetam class, is a chiral molecule existing as (R)- and (S)-enantiomers. It is clinically used as a racemic mixture to treat cognitive deficits. Emerging evidence indicates that the therapeutic effects of oxiracetam are not stereochemically equivalent. This technical guide synthesizes the current understanding of the differential effects of (R)- and (S)-Oxiracetam on the central cholinergic system, a critical pathway for learning and memory. While direct quantitative comparisons of the enantiomers on specific cholinergic molecular targets are limited in published literature, in-vivo studies strongly suggest that (S)-Oxiracetam is the primary pharmacologically active ingredient . This document summarizes the key findings, presents the available data, details relevant experimental methodologies, and provides schematic diagrams of the underlying neurobiological pathways and research workflows.

Introduction: The Cholinergic System and Nootropic Intervention

The central cholinergic system, originating from key basal forebrain nuclei and projecting throughout the hippocampus and cerebral cortex, is fundamental for cognitive functions including attention, learning, and memory. Acetylcholine (ACh), the primary neurotransmitter of this system, modulates neuronal excitability and synaptic plasticity through its action on nicotinic (nAChR) and muscarinic (mAChR) receptors. The synthesis, release, and degradation of ACh are tightly regulated processes. Choline is transported into the presynaptic terminal via the high-affinity choline transporter (CHT), acetylated by choline acetyltransferase (ChAT), and packaged into vesicles. Upon neuronal firing, ACh is released into the synapse, where it activates postsynaptic receptors before being rapidly hydrolyzed by acetylcholinesterase (AChE).

Cognitive impairment in conditions such as vascular dementia and Alzheimer's disease is often associated with cholinergic dysfunction. Nootropic agents like oxiracetam are thought to exert their beneficial effects, at least in part, by modulating this system. Racemic oxiracetam has been shown to enhance cholinergic neurotransmission through various mechanisms, including the potentiation of ACh release and utilization.

Stereoselectivity of Oxiracetam: (S)-Enantiomer as the Active Moiety

While most historical research has been conducted using racemic oxiracetam, recent studies have focused on elucidating the distinct roles of its enantiomers. A pivotal study in a rat model of chronic cerebral hypoperfusion demonstrated that the cognitive-enhancing effects of oxiracetam are attributable to the (S)-enantiomer.[1][2]

Comparative In-Vivo Efficacy

In a model of vascular dementia, (S)-Oxiracetam was found to be the effective component for ameliorating spatial learning and memory deficits, while (R)-Oxiracetam showed no significant effects compared to the vehicle-treated model group.[1][3] The positive outcomes were associated with neuroprotective mechanisms, including the amelioration of neuron damage, inhibition of astrocyte activation, and an increase in cerebral blood flow.[1][2]

Table 1: Qualitative Comparison of In-Vivo Effects of Oxiracetam Enantiomers in a Chronic Cerebral Hypoperfusion Model

| Metric | (S)-Oxiracetam (100-200 mg/kg) | This compound (200 mg/kg) | Racemic Oxiracetam (400 mg/kg) |

| Spatial Memory Improvement | Significant Improvement[1][3] | No Significant Effect[1][3] | Significant Improvement[1][3] |

| Amelioration of Neuron Damage | Significant Reduction in Dark Neurons[1] | No Significant Effect[1] | Significant Reduction in Dark Neurons[1] |

| Astrocyte Activation | Significant Inhibition[1] | No Significant Effect[1] | Significant Inhibition[1] |

| Cerebral Blood Flow | Significant Increase[1] | No Significant Effect[1] | Not Reported |

Cholinergic Modulation by Racemic Oxiracetam

The cholinergic effects observed with racemic oxiracetam are presumed to be driven by the (S)-enantiomer. These effects are centered on enhancing the availability and action of acetylcholine in key brain regions.

Effects on Acetylcholine Release and Utilization

Studies consistently show that racemic oxiracetam enhances cholinergic activity, particularly in the hippocampus and cerebral cortex.[4][5] It does not appear to alter steady-state ACh levels but rather increases its utilization and release during cognitive tasks.[4] Low concentrations of oxiracetam have been found to selectively increase the K+-evoked release of ACh from hippocampal slices.[6]

High-Affinity Choline Uptake (HACU)

A key mechanism for sustaining ACh synthesis is the uptake of choline into the presynaptic terminal via the high-affinity choline transporter (CHT). Racemic oxiracetam has been shown to increase the rate of HACU in the hippocampus, suggesting it can enhance the capacity of cholinergic neurons to synthesize ACh.[4][7]

Table 2: Summary of Quantitative Cholinergic Effects of Racemic Oxiracetam

| Parameter | Effect | Brain Region | Dose/Concentration | Citation |

| Acetylcholine Release | ~63% Increase | Hippocampus | 100 mg/kg i.p. | [8] |

| Acetylcholine Utilization | Increased | Cortex & Hippocampus | 100-300 mg/kg i.p. | [4] |

| High-Affinity Choline Uptake | 31% Increase (repeated admin.) | Hippocampus | 100 mg/kg i.p. | [4] |

| High-Affinity Choline Uptake | 40% Increase (single admin.) | Hippocampus | 300 mg/kg i.p. | [4] |

| Scopolamine-induced ACh Decrease | Attenuated | Cortex & Hippocampus | 50-100 mg/kg i.p. | [5] |

Experimental Protocols

This section provides generalized methodologies for key assays used to evaluate cholinergic modulation. These protocols are based on standard techniques cited in the literature and can be adapted for the specific comparison of (R)- and (S)-Oxiracetam.

Protocol: In-Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.

1. Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

2. Materials:

-

Acetylcholinesterase (from electric eel or recombinant human)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds ((R)- and (S)-Oxiracetam)

-

Positive control (e.g., Donepezil)

-

96-well microplate and plate reader

3. Procedure:

-

Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of the test compounds and positive control in the buffer.

-

Assay Setup (per well):

-

Add 140 µL of phosphate buffer.

-

Add 20 µL of DTNB solution.

-

Add 10 µL of the test compound solution at various concentrations. For control wells, add 10 µL of buffer.

-

Initiate the reaction by adding 10 µL of AChE solution.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Substrate Addition: Add 20 µL of ATCI solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 5-10 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbsorbance/time).

-

Calculate the percentage of inhibition for each test concentration: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

Plot % Inhibition versus log[Concentration] and determine the IC50 value using non-linear regression.

-

Protocol: High-Affinity Choline Uptake (HACU) Assay

This radiolabeled assay measures the activity of the choline transporter (CHT) in synaptosomes or cultured cells.

1. Principle: The uptake of radiolabeled choline (e.g., [³H]-Choline) into cholinergic nerve terminals is measured. HACU is sodium-dependent and sensitive to inhibition by hemicholinium-3 (HC-3). The specific high-affinity uptake is determined by subtracting the non-specific uptake (measured in the presence of HC-3) from the total uptake.

2. Materials:

-

Synaptosomal preparation or cultured neuronal cells (e.g., SH-SY5Y)

-

Krebs-Ringer buffer (or similar physiological buffer)

-

[³H]-Choline chloride

-

Hemicholinium-3 (HC-3)

-

Test compounds ((R)- and (S)-Oxiracetam)

-

Scintillation fluid and scintillation counter

3. Procedure:

-

Preparation: Resuspend synaptosomes or cultured cells in buffer.

-

Assay Setup: Prepare two sets of tubes for each condition: one for "Total Uptake" and one for "Non-specific Uptake".

-

Incubation:

-

To all tubes, add the cell/synaptosome suspension.

-

To the "Non-specific Uptake" tubes, add a saturating concentration of HC-3 (e.g., 10 µM).

-

Add the test compounds ((R)- or (S)-Oxiracetam) at desired concentrations to the appropriate tubes.

-

Pre-incubate the mixtures at 37°C for 10-15 minutes.

-

-

Initiation of Uptake: Add [³H]-Choline to all tubes to start the uptake process. A typical final concentration is in the low micromolar range to favor the high-affinity transporter.

-

Termination: After a short incubation period (e.g., 4 minutes), rapidly terminate the uptake by adding ice-cold buffer and immediately filtering the contents through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold buffer to remove extracellular [³H]-Choline.

-

Measurement: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate HACU: HACU (cpm) = Total Uptake (cpm) - Non-specific Uptake (cpm)

-

Express the effect of the test compounds as a percentage of the control HACU.

-

Determine EC50 or IC50 values by plotting the response against the log[Concentration].

-

Visualizations: Pathways and Workflows

Cholinergic Synapse Signaling Pathway

The following diagram illustrates the key steps in cholinergic neurotransmission and highlights the potential points of modulation by (S)-Oxiracetam.

Caption: Cholinergic synapse showing ACh synthesis, release, and points of modulation by (S)-Oxiracetam.

Experimental Workflow: HACU Assay

The following diagram outlines the logical flow of the High-Affinity Choline Uptake (HACU) assay.

Caption: Workflow diagram for a radiolabeled High-Affinity Choline Uptake (HACU) assay.

Conclusion and Future Directions

The available evidence strongly indicates that the cholinergic and cognitive-enhancing effects of oxiracetam are stereoselective, with (S)-Oxiracetam acting as the primary active enantiomer. Its mechanism appears to involve the enhancement of presynaptic cholinergic function, specifically by increasing high-affinity choline uptake and facilitating acetylcholine release in the hippocampus and cortex.

However, a significant knowledge gap remains regarding the direct molecular interactions of the individual enantiomers. Future research should prioritize in-vitro studies to generate quantitative, comparative data on the binding affinities of (R)- and (S)-Oxiracetam for muscarinic and nicotinic receptor subtypes, as well as their inhibitory potential against acetylcholinesterase. Such data would provide a more complete picture of their pharmacological profiles and could guide the development of more targeted and potent cholinergic modulators for the treatment of cognitive disorders.

References

- 1. A decrease in brain catecholamines prevents oxiracetam antagonism of the effects of scopolamine on memory and brain acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxiracetam prevents the hippocampal cholinergic hypofunction induced by the NMDA receptor blocker AP7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxiracetam - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. japsonline.com [japsonline.com]

- 6. Nootropic drugs and brain cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Assessment of (R)-Oxiracetam's Cellular Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a preliminary in vitro assessment of the cellular effects of (R)-Oxiracetam. It is critical to note at the outset that the current body of scientific literature predominantly focuses on the racemic mixture of Oxiracetam or its (S)-enantiomer. In vivo studies have consistently identified (S)-Oxiracetam as the pharmacologically active component responsible for the nootropic effects, while the (R)-enantiomer has demonstrated a lack of significant activity in models of cognitive impairment.[1][2]

Consequently, there is a notable scarcity of in vitro studies specifically investigating the cellular effects of this compound. This guide, therefore, summarizes the available in vitro data for racemic Oxiracetam to provide a foundational understanding, while clearly acknowledging that these findings cannot be directly and solely attributed to the (R)-enantiomer. The information presented herein is intended to guide future research efforts toward elucidating the specific cellular and molecular interactions of this compound.

Current Understanding of this compound's In Vivo Activity

In vivo research has been pivotal in differentiating the activities of Oxiracetam's enantiomers. Studies in rat models of chronic cerebral hypoperfusion have shown that (S)-Oxiracetam, but not this compound, alleviates impairments in spatial learning and memory.[1][2] Specifically, treatment with this compound did not significantly reduce the number of damaged neurons in the hippocampus CA1 and cortex regions, nor did it inhibit astrocyte activation, in stark contrast to the effects observed with the (S)-enantiomer.[2] Furthermore, in the Morris water maze test, a common method for assessing spatial learning, rats treated with this compound showed no significant improvement in finding the hidden platform compared to the model group.[2] These findings strongly suggest that the therapeutic effects of racemic Oxiracetam are primarily driven by the (S)-enantiomer.

In Vitro Cellular Effects of Racemic Oxiracetam

The following sections detail in vitro studies conducted on the racemic mixture of Oxiracetam. These findings offer potential, though not definitive, insights into the cellular mechanisms that may be influenced by its constituent enantiomers.

Effects on Astrocyte Energy Metabolism

A study on cultured rat astrocytes demonstrated that racemic Oxiracetam can influence cellular energy metabolism.

Data Presentation:

| Cell Type | Treatment | Concentration | Outcome | Reference |

| Rat Astrocytes | Racemic Oxiracetam | 10⁻⁷ M | Increased ATP content | [3] |

Experimental Protocols:

-

Cell Culture: Primary astrocyte cultures were prepared from the cerebral cortex of newborn Wistar rats.

-

Treatment: Racemic Oxiracetam was added to the culture medium at a final concentration of 10⁻⁷ M for a duration of 2 weeks.

-

ATP Measurement: The content of adenosine triphosphate (ATP) was measured to assess the impact on cellular energy metabolism.[3]

Mandatory Visualization:

Effects on Neurotransmitter Release

In vitro studies using rat hippocampal slices have shown that racemic Oxiracetam can modulate the release of certain neurotransmitters.

Data Presentation:

| Preparation | Treatment | Concentration | Effect on K⁺-evoked Overflow | Reference |

| Rat Hippocampal Slices | Racemic Oxiracetam | 0.01-1 µM | Enhanced [³H]D-aspartic acid release | [4] |

| Rat Hippocampal Slices | Racemic Oxiracetam | 0.01-1 µM | Increased [³H]acetylcholine release | [4] |

| Rat Hippocampal Slices | Racemic Oxiracetam | 10-100 µM | No significant effect on [³H]D-aspartic acid release | [4] |

| Rat Hippocampal Slices | Racemic Oxiracetam | 10-100 µM | No effect on [³H]acetylcholine release | [4] |

| Rat Hippocampal Slices | Racemic Oxiracetam | 0.01-100 µM | No effect on [³H]GABA, [³H]noradrenaline, or [³H]5-hydroxytryptamine release | [4] |

Experimental Protocols:

-

Tissue Preparation: Slices of rat hippocampus were prepared and superfused in a chamber.

-

Neurotransmitter Release Assay: The slices were preloaded with radiolabeled neurotransmitters or their analogues ([³H]D-aspartic acid, [³H]acetylcholine, [³H]GABA, [³H]noradrenaline, [³H]5-hydroxytryptamine). Release was evoked by depolarization with potassium ions (K⁺).

-

Treatment: Racemic Oxiracetam was added to the superfusion medium at various concentrations.

-

Measurement: The overflow of the radiolabeled neurotransmitters was measured to determine the effect of Oxiracetam on their release.[4]

Mandatory Visualization:

Discussion and Future Directions

The available in vitro data on racemic Oxiracetam suggests potential mechanisms of action related to enhancing astrocyte energy metabolism and modulating the release of key neurotransmitters like glutamate and acetylcholine. However, the in vivo evidence strongly indicates that these effects are likely attributable to the (S)-enantiomer.

The lack of in vitro studies on this compound represents a significant knowledge gap. To provide a comprehensive cellular assessment, future research should focus on:

-

Direct Comparative In Vitro Studies: Conducting head-to-head in vitro comparisons of this compound, (S)-Oxiracetam, and the racemic mixture across various neuronal and glial cell lines.

-

Cell Viability and Proliferation Assays: Determining the dose-response effects of this compound on the viability and proliferation of different cell types to assess its cytotoxic potential, if any.

-

Signaling Pathway Analysis: Investigating the impact of this compound on key signaling pathways involved in neuroprotection, synaptic plasticity, and inflammation (e.g., PI3K/Akt, MAPK/ERK, NF-κB).

-

Receptor Binding Assays: Screening this compound against a panel of neuronal receptors to identify potential molecular targets.

Conclusion

This technical guide consolidates the limited available information regarding the in vitro cellular effects relevant to this compound. The primary takeaway for researchers, scientists, and drug development professionals is the pronounced lack of direct in vitro data for this enantiomer, which is contrasted by in vivo findings suggesting its pharmacological inactivity. The presented data on racemic Oxiracetam should be interpreted with caution and serve as a catalyst for dedicated in vitro investigations into the specific cellular and molecular interactions of this compound. Such studies are imperative to fully understand the structure-activity relationship of Oxiracetam and to either confirm the current understanding of this compound's inactivity at the cellular level or to uncover novel, yet-unidentified biological effects.

References

- 1. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of piracetam and oxiracetam on the content of high-energy phosphates and morphometry of astrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of oxiracetam on neurotransmitter release from rat hippocampus slices and synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Oxiracetam: A Comprehensive Technical Guide on Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Oxiracetam is the (R)-enantiomer of oxiracetam, a nootropic drug of the racetam family.[1][2] Like other racetams, it is a cyclic derivative of gamma-aminobutyric acid (GABA).[3] While oxiracetam is typically used as a racemic mixture, studies suggest that the pharmacological activity is primarily associated with the (S)-enantiomer.[4] However, a thorough understanding of the physicochemical properties and stability of the individual enantiomers is crucial for the development of stereochemically pure drug products with optimized efficacy and safety profiles. This technical guide provides an in-depth overview of the known physicochemical characteristics and stability of this compound, intended to support research and development activities.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development, as these properties influence bioavailability, stability, and manufacturability. The key physicochemical parameters for this compound are summarized below.

Table 1: Physicochemical Properties of Oxiracetam Enantiomers and Racemate

| Property | This compound | Racemic Oxiracetam | Data Source(s) |

| Appearance | White to off-white solid | White to off-white crystalline powder | [5] |

| Molecular Formula | C₆H₁₀N₂O₃ | C₆H₁₀N₂O₃ | [6] |

| Molecular Weight | 158.16 g/mol | 158.16 g/mol | [6] |

| Melting Point (°C) | 135-136 | 165-168 | [7] |

| Solubility | Water: ≥ 50 mg/mL (316.14 mM) | Water: > 477 mg/mL at 25°C; Ethanol: ~16.7 mg/mL; DMSO: 20 mg/mL; DMF: 20 mg/mL; PBS (pH 7.2): 10 mg/mL | [5][6] |

| pKa (Predicted) | Not explicitly found, but likely similar to racemic form. | 13.76 ± 0.20 | [8] |

| logP | Not found | Not found | N/A |

Stability Profile

The chemical stability of an API is a critical quality attribute that can affect its safety and efficacy.[9] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug molecule.[9]

Under normal storage conditions, sealed and dry at room temperature, oxiracetam is considered stable. However, it may degrade in acidic environments or through enzymatic processes to form metabolites such as 4-hydroxy-γ-aminobutyric acid (GABOB). A major degradation product identified in rat plasma is 4-hydroxy-2-oxo-1-pyrrolidine acetic acid (HOPAA).

Table 2: Summary of this compound Stability and Degradation

| Condition | Stability/Degradation Pathway | Potential Degradants | Data Source(s) |

| Normal Storage (Sealed, Dry, Room Temp.) | Stable | - | |

| Acidic Conditions | Degradation may occur | GABOB (4-hydroxy-γ-aminobutyric acid) | |

| Enzymatic Processes | Degradation may occur | GABOB | |

| In vivo (Rat Plasma) | Degradation | HOPAA (4-hydroxy-2-oxo-1-pyrrolidine acetic acid) |

Experimental Protocols

Detailed and robust experimental protocols are necessary to accurately characterize the physicochemical properties and stability of this compound.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus. A small amount of the crystalline this compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Solubility Determination

The equilibrium solubility of this compound can be determined by adding an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, DMSO). The suspension is agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered and the concentration of this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination

While a predicted pKa for racemic oxiracetam is available, experimental determination for this compound is recommended for confirmation. Potentiometric titration is a common method.

Protocol for Potentiometric Titration:

-

Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).

-

Prepare a solution of this compound (e.g., 1mM) in a suitable solvent, maintaining a constant ionic strength with a salt solution (e.g., 0.15 M KCl).

-

Make the solution acidic (pH 1.8-2.0) with a standard acid (e.g., 0.1 M HCl).

-

Titrate the solution with a standard base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.

-

Continue the titration until the pH stabilizes in the basic range (e.g., pH 12-12.5).

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined from the inflection point of the curve.

-

Perform the titration in triplicate to ensure accuracy.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method followed by HPLC analysis is a standard approach.

Protocol for Shake-Flask logP Determination:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of the stock solution to a flask containing pre-saturated n-octanol and pre-saturated water.

-

Shake the flask for a sufficient time to allow for equilibrium to be reached.

-

Centrifuge the mixture to separate the two phases.

-

Carefully withdraw an aliquot from both the aqueous and n-octanol layers.

-

Determine the concentration of this compound in each phase using a validated HPLC method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm of the partition coefficient.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[9] These studies involve subjecting the drug substance to more severe conditions than accelerated stability testing.[9]

General Protocol for Forced Degradation:

-

Acid Hydrolysis: Treat this compound solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a specified period.

-

Base Hydrolysis: Treat this compound solution with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a specified period.

-

Oxidative Degradation: Treat this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose solid or solution of this compound to UV and visible light.

Samples from each stress condition are then analyzed by a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.

Caption: Forced Degradation Study Workflow.

Mechanism of Action and Signaling Pathways

Oxiracetam and its enantiomers are believed to exert their nootropic effects through the modulation of several key neurotransmitter systems and signaling pathways in the brain.

Modulation of Glutamatergic and Cholinergic Systems

Oxiracetam acts as a positive allosteric modulator of AMPA receptors, which enhances glutamatergic synaptic transmission. This modulation is thought to be a key mechanism underlying its cognitive-enhancing effects. Additionally, oxiracetam has been shown to increase the release of acetylcholine in the hippocampus, a neurotransmitter crucial for learning and memory.

Caption: Glutamatergic and Cholinergic Modulation by this compound.

Akt/mTOR Signaling Pathway

Recent studies have suggested that oxiracetam may also exert its neuroprotective effects through the activation of the Akt/mTOR signaling pathway. This pathway is crucial for cell survival, and its activation by oxiracetam may protect neurons from apoptosis and autophagy.

Caption: Akt/mTOR Signaling Pathway Activation.

Conclusion

This technical guide provides a consolidated overview of the current knowledge on the physicochemical properties and stability of this compound. While key parameters such as melting point and solubility have been reported, further experimental determination of pKa and logP is warranted for a complete characterization. The provided stability information and experimental protocols offer a framework for researchers and drug development professionals to conduct further studies. The elucidation of its mechanisms of action, involving both neurotransmitter modulation and intracellular signaling pathways, underscores the therapeutic potential of this enantiomer. A thorough understanding of these fundamental properties is essential for the rational design and development of stable, safe, and effective formulations containing this compound.

References

- 1. abmole.com [abmole.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Oxiracetam CAS#: 62613-82-5 [m.chemicalbook.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Comparative pharmacokinetic studies of racemic oxiracetam and its pure enantiomers after oral administration in rats by a stereoselective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Oxiracetam in Racetam Research: A Historical and Technical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The racetam class of nootropics has been a subject of intense research for decades, aimed at enhancing cognitive functions such as memory, learning, and focus. Piracetam, the parent compound of this family, paved the way for the development of numerous analogues with modified chemical structures and pharmacological profiles. Among these, Oxiracetam, first synthesized in the 1970s, emerged as a potent cognitive enhancer.[1] Initially developed and studied as a racemic mixture, subsequent research delved into the stereochemistry of Oxiracetam, revealing a significant divergence in the pharmacological activity of its enantiomers. This technical guide provides a comprehensive overview of the historical context of (R)-Oxiracetam within racetam research, focusing on the scientific investigations that elucidated the stereoselective effects of Oxiracetam's enantiomers.

The Rise of Chiral Inquiry in Racetam Development